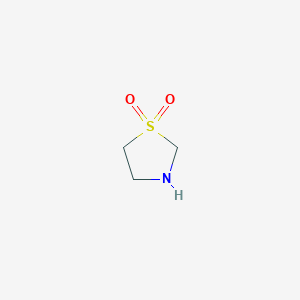
Thiazolidine 1,1-dioxide
描述
Thiazolidine 1,1-dioxide is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is a derivative of thiazolidine, where the sulfur atom is oxidized to a sulfone group
准备方法
Synthetic Routes and Reaction Conditions: Thiazolidine 1,1-dioxide can be synthesized through the oxidation of thiazolidine. One common method involves the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete oxidation of the sulfur atom to the sulfone group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as transition metal complexes can enhance the efficiency of the oxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
化学反应分析
Types of Reactions: Thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can revert the sulfone group back to a thioether or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including diabetes and neurodegenerative disorders.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of thiazolidine 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its diverse biological effects.
相似化合物的比较
Thiazolidine 1,1-dioxide can be compared with other similar compounds such as:
Thiazolidine: The parent compound, which lacks the sulfone group and has different chemical reactivity.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, which contain a similar five-membered ring structure but with different functional groups.
Rhodanine: Another sulfur-containing heterocycle with distinct biological activities.
Uniqueness: this compound is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1,3-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHLTGDUHXTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















